![molecular formula C9H6Cl2N2O B2921442 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine CAS No. 501902-19-8](/img/structure/B2921442.png)
3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a blocker of volume-regulated anion channels (VRACs), which play an important role in the regulation of cell volume and ion homeostasis. Since then, DCPIB has been shown to have a variety of other effects on cellular processes, making it a valuable tool for studying a range of biological phenomena.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of novel heterocyclic compounds, including those with 1,2-oxazol-5-amine structures, have been a focal point of research due to their potential applications in various domains, such as anticancer therapy and antibacterial treatments. Studies have demonstrated methods to synthesize and characterize these compounds, employing techniques like NMR, IR, and mass spectroscopy to confirm their structures (Mehta, 2016).
Anticancer Activity
- Research into 1,2-oxazol-5-amine derivatives has revealed their potential in developing anticancer agents. For example, certain synthesized derivatives have shown significant in vitro anticancer activity against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. These findings indicate the compound's potential in targeted cancer therapies (Kattimani et al., 2013).
Antibacterial Applications
- The antibacterial properties of oxazol-5-amine derivatives have been extensively studied, with several compounds exhibiting promising activity against a range of bacterial strains. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial infections (Mehta, 2016).
Enzyme Inhibition
- Oxazol-5-amine derivatives have been explored for their enzyme inhibitory activities, particularly against enzymes like monoamine oxidase B (MAO-B), which is significant in the context of neurological disorders. Studies indicate that modifications to the oxazol-5-amine structure, such as N-methylation, can transform reversible inhibitors into irreversible ones, offering insights into developing therapeutic agents (Ding & Silverman, 1993).
Wirkmechanismus
Target of Action
The primary target of 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine (hereafter referred to as DCl) is the CYP51 receptor . This receptor plays a crucial role in the life cycle of certain parasites, making it an attractive target for antiparasitic drugs .
Mode of Action
DCl interacts with its target by binding to the active site of the CYP51 receptor . This interaction is characterized by hydrogen bonds that establish a stable complex with the target . The formation of this complex inhibits the normal function of the receptor, leading to the desired therapeutic effects .
Biochemical Pathways
It is known that the compound’s action on the cyp51 receptor disrupts the normal life cycle of certain parasites . This disruption can lead to the death of the parasite, thereby treating the infection .
Pharmacokinetics
Predictive pharmacokinetics suggest that the compound presents an alignment between permeability and hepatic clearance . It is also suggested that DCl has low metabolic stability .
Result of Action
The result of DCl’s action is the inhibition of parasite proliferation. In vitro tests have shown that DCl has a similar effectiveness to other antiparasitic drugs, indicating its potential as a therapeutic agent . The compound’s action results in the death of the parasite, thereby treating the infection .
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDYYTRPAZZNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
501902-19-8 |
Source
|
Record name | 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.